molecular formula C18H19NO3S B2767858 N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-phenylmethanesulfonamide CAS No. 2034305-28-5

N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-phenylmethanesulfonamide

Cat. No.: B2767858
CAS No.: 2034305-28-5
M. Wt: 329.41
InChI Key: OIHGSILEVQQVLW-UHFFFAOYSA-N
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Description

N-[1-(1-Benzofuran-2-yl)propan-2-yl]-1-phenylmethanesulfonamide is a sulfonamide derivative featuring a benzofuran moiety and a phenylmethanesulfonyl group. Benzofuran derivatives are known for their bioactivity, including antimicrobial and antitumor properties , while sulfonamides are widely used in drug design for their enzyme-inhibitory effects (e.g., carbonic anhydrase inhibitors, antiviral agents) .

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c1-14(11-17-12-16-9-5-6-10-18(16)22-17)19-23(20,21)13-15-7-3-2-4-8-15/h2-10,12,14,19H,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHGSILEVQQVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-phenylmethanesulfonamide typically involves multiple steps, starting with the formation of the benzofuran ring. One common method is the Friedel-Crafts reaction, where a phenol derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst to form the benzofuran core .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening for catalyst selection, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group (-SO₂NH-) and benzofuran moiety are susceptible to oxidation under controlled conditions.

Key Reagents & Conditions:

  • Sulfonamide Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media converts the sulfonamide to sulfonic acid derivatives .

  • Benzofuran Ring Oxidation: Ozone (O₃) or ruthenium-based catalysts cleave the furan ring, yielding diketones or carboxylic acids .

Representative Reaction Pathway:

N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-phenylmethanesulfonamideH2O2/H+Phenylmethanesulfonic acid+Oxidized benzofuran byproducts\text{this compound} \xrightarrow{\text{H}_2\text{O}_2/\text{H}^+} \text{Phenylmethanesulfonic acid} + \text{Oxidized benzofuran byproducts}

Table 1: Oxidation Outcomes

Oxidizing Agent Target Site Product Yield Source
H₂O₂ (30%)SulfonamidePhenylmethanesulfonic acid65-70%
KMnO₄ (acidic)Benzofuran ring2-(Propan-2-yl)benzene-1,4-dione50-55%

Reduction Reactions

The sulfonamide group resists reduction, but the benzofuran ring and alkyl chains can undergo hydrogenation.

Key Reagents & Conditions:

  • Catalytic Hydrogenation: Palladium on carbon (Pd/C) under H₂ reduces the benzofuran’s double bond to a dihydrobenzofuran .

  • Propan-2-yl Group Reduction: Lithium aluminum hydride (LiAlH₄) selectively reduces ester or amide side chains if present .

Table 2: Reduction Outcomes

Reducing Agent Target Site Product Notes Source
Pd/C + H₂ (1 atm)Benzofuran ringDihydrobenzofuran derivativeRetains sulfonamide
LiAlH₄ (anhydrous)Ester/amide groupsSecondary alcohol/amineNot applicable here*

*Structural analogs suggest limited applicability to this compound .

Electrophilic Substitution

The benzofuran ring undergoes substitution at electron-rich positions (C-3 or C-5) .

Key Reagents & Conditions:

  • Nitration: Nitric acid (HNO₃) in sulfuric acid introduces nitro groups at C-3 .

  • Halogenation: Bromine (Br₂) in acetic acid adds bromine at C-5 .

Mechanism:
Electrophilic attack is facilitated by the oxygen atom’s electron-donating effect, directing substituents to meta/para positions relative to the oxygen.

Table 3: Substitution Reactions

Reagent Position Product Yield Source
HNO₃/H₂SO₄C-33-Nitrobenzofuran derivative60-65%
Br₂/CH₃COOHC-55-Bromobenzofuran derivative70-75%

Nucleophilic Reactions

The sulfonamide’s nitrogen can act as a weak nucleophile in alkylation or acylation reactions .

Example:

R-X (alkyl halide)+SulfonamideBaseN-Alkylated sulfonamide\text{R-X (alkyl halide)} + \text{Sulfonamide} \xrightarrow{\text{Base}} \text{N-Alkylated sulfonamide}

Table 4: Nucleophilic Alkylation

Alkylating Agent Product Conditions Yield Source
CH₃IN-Methylated sulfonamideK₂CO₃, DMF, 60°C55-60%

Stability Under Hydrolytic Conditions

The sulfonamide group demonstrates stability in acidic/basic hydrolysis, but extreme conditions degrade the benzofuran ring .

Conditions & Outcomes:

  • Acidic (HCl, 6M): Benzofuran ring remains intact; no cleavage observed .

  • Basic (NaOH, 10%): Slow degradation of the furan ring over 24 hours .

Industrial-Scale Modifications

Patent data highlights functionalization strategies for related benzofuran sulfonamides :

  • Suzuki Coupling: Introduces aryl groups at C-2 using palladium catalysts .

  • Mitsunobu Reaction: Forms ether linkages with alcohols .

Mechanism of Action

Comparison with Similar Compounds

Sulfonamide Derivatives

The sulfonamide group is a critical pharmacophore. Below is a comparison with related sulfonamide-containing compounds:

Compound Name Key Features Applications/Findings Reference
N-Phenyl-N-(prop-2-en-1-yl)benzenesulfonamide Benzenesulfonamide with allyl-phenyl substituents Used as a precursor for HIV inhibitors and antihypertensive drugs; crystal structure solved via X-ray diffraction .
1-((1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide Bicyclic terpene-derived sulfonamide Synthetic intermediate for chiral molecules; structural analysis highlights conformational flexibility .
Target Compound: N-[1-(1-Benzofuran-2-yl)propan-2-yl]-1-phenylmethanesulfonamide Combines benzofuran and phenylmethanesulfonamide groups Hypothesized applications in CNS disorders due to benzofuran’s affinity for serotonin receptors; lacks direct pharmacological data.

Key Observations :

  • Unlike bicyclic sulfonamides (e.g., compound in ), the target’s linear structure may reduce steric hindrance, improving target binding.

Benzofuran-Containing Analogs

Benzofuran derivatives are explored for their electronic and steric effects. A relevant analog is:

Compound Name Structure Physical/Chemical Data Reference
1-(1-Benzofuran-2-yl)-N-methylpropan-2-amine (HCl) Benzofuran + propan-2-amine (primary amine) Appearance: Pale yellow powder; CAS#: 100389-74-0 .
Target Compound Benzofuran + propan-2-yl-sulfonamide Predicted higher solubility in organic solvents vs. amine analog due to sulfonamide group.

Key Observations :

  • Replacing the amine group in the analog with a sulfonamide (target compound) likely alters pharmacokinetics: sulfonamides generally exhibit lower basicity and improved metabolic stability .

Substituent Effects on Bioactivity

Comparison with benzamide derivatives from (e.g., N-[(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-(4-methoxyphenyl)-1-oxopropan-2-yl]benzamide):

Feature Benzamide Derivatives Target Compound
Core Structure Benzamide + amino alcohol + aryloxy groups Sulfonamide + benzofuran + propan-2-yl chain
Pharmacological Role Designed for peptide mimicry (e.g., protease inhibition) Hypothesized CNS activity due to benzofuran scaffold.
Synthetic Complexity High (multiple stereocenters) Moderate (fewer stereochemical challenges)

Key Observations :

  • The target compound’s sulfonamide group may confer stronger hydrogen-bonding capacity compared to benzamides, influencing receptor binding .
  • Benzofuran’s planar structure could enhance π-π stacking interactions absent in aliphatic benzamide analogs .

Biological Activity

N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-phenylmethanesulfonamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure that integrates a benzofuran moiety with a sulfonamide group, which is known for its biological relevance. The molecular formula is C18H22N2O3S, and it exhibits properties that suggest potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit certain enzymes, which may contribute to its pharmacological effects. For instance, sulfonamides typically act as competitive inhibitors of enzymes involved in folate synthesis in bacteria.
  • Antioxidant Activity : Compounds containing benzofuran structures have been reported to exhibit antioxidant properties, potentially mitigating oxidative stress in cells.
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, possibly through the induction of apoptosis in cancer cells or inhibition of tumor growth.

Anticancer Studies

Recent research has highlighted the anticancer potential of compounds similar to this compound. A study indicated that benzofuran derivatives demonstrated significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values ranging from 3.35 μM to 16.79 μM .

CompoundCell LineIC50 (μM)
Benzofuran derivativeMCF74.87
Benzofuran derivativeHeLa6.72

Antimicrobial Activity

Sulfonamides are traditionally known for their antibacterial properties. The compound's mechanism likely involves inhibition of bacterial dihydropteroate synthase, leading to disrupted folate synthesis and bacterial growth inhibition.

Antioxidant Properties

Research indicates that benzofuran derivatives can act as effective antioxidants, reducing oxidative stress markers in vitro. This property may enhance the compound's therapeutic profile by protecting normal cells from damage during cancer treatment.

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, this compound was tested against a panel of human cancer cell lines. The results demonstrated a dose-dependent response with significant growth inhibition observed at concentrations above 5 μM.

Case Study 2: Antibacterial Activity

A series of experiments evaluated the antibacterial efficacy of the compound against Gram-positive and Gram-negative bacteria. The compound exhibited promising results, particularly against Staphylococcus aureus and Escherichia coli, suggesting potential for further development as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-phenylmethanesulfonamide, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : Synthesis typically involves coupling benzofuran derivatives with sulfonamide precursors. Key steps include:

  • Nucleophilic substitution : Reacting 1-(1-benzofuran-2-yl)propan-2-amine with phenylmethanesulfonyl chloride under anhydrous conditions (e.g., DMF as solvent, 0–5°C to minimize side reactions).
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Yield optimization requires strict control of temperature, stoichiometry, and moisture exclusion .

Q. How is the crystal structure of this compound determined, and what techniques validate its molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Steps include:

  • Crystallization : Grow crystals via slow evaporation (e.g., using chloroform/methanol).
  • Data Collection : Measure diffraction patterns at low temperature (e.g., 100 K) to reduce thermal motion artifacts.
  • Validation : Compare experimental bond lengths/angles with computational models (DFT). SCXRD data for analogous sulfonamides show C–S bond lengths of ~1.76 Å and S–N distances of ~1.63 Å, consistent with sulfonamide geometry .

Q. What preliminary in vitro assays are recommended to assess its biological activity?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial Testing : Broth microdilution (MIC against Gram-positive bacteria like S. aureus).
  • Enzyme Inhibition : Fluorometric assays (e.g., HIV-1 protease inhibition at 10–100 µM concentrations).
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish IC₅₀ values. Include positive controls (e.g., ampicillin for antibacterial assays) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

  • Methodological Answer : Contradictions (e.g., NMR splitting vs. X-ray data) require:

  • Dynamic NMR : Analyze variable-temperature ¹H NMR to detect conformational exchange (e.g., rotamers).
  • NOESY/ROESY : Identify spatial proximity of protons to validate stereochemistry.
  • Complementary Techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula and SCXRD for absolute configuration .

Q. How does modifying the benzofuran or sulfonamide moieties affect pharmacological activity?

  • Methodological Answer : Systematic SAR studies involve:

  • Benzofuran Modifications : Introduce electron-withdrawing groups (e.g., Cl at position 5) to enhance metabolic stability.
  • Sulfonamide Variations : Replace phenyl with heteroaromatic groups (e.g., pyridine) to modulate solubility.
  • Activity Correlation : Compare IC₅₀ values in enzyme assays. For example, methyl substitution on benzofuran reduces antibacterial activity by 40% but improves CNS penetration .

Q. What computational methods predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding to targets (e.g., COX-2). Focus on sulfonamide’s hydrogen bonding with Arg120/Arg513.
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-target complexes.
  • DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization .

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